![molecular formula C9H10N4 B1453774 1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine CAS No. 1250693-08-3](/img/structure/B1453774.png)
1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-aminothiazoles derived from 1-(4-methylpyridin-2-yl)thiourea and the respective α-bromoketone via the Hantzsch reaction have been described . Another study reported the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of two 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via the Hantzsch reaction, have been reported .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Studies
The compound has been a focal point in synthesizing various pyrazole derivatives, revealing significant antitumor, antifungal, and antibacterial activities. Studies have employed crystallography and spectroscopy to elucidate the structures of these derivatives, underscoring the importance of the pyrazole moiety in medicinal chemistry (Titi et al., 2020). Additionally, polymorphs and thiazole derivatives derived from similar structural frameworks have been characterized to understand their molecular and crystal structures, further contributing to the field of chemical crystallography (Böck et al., 2020).
Radiochemistry Applications
In radiochemistry, the compound's derivatives have been synthesized for potential use as positron emission tomography (PET) imaging agents. These studies aim at developing new diagnostic tools for neuroinflammation, showcasing the compound's versatility beyond traditional pharmaceutical applications (Wang et al., 2018).
Biological Activities
Antimicrobial and Anticancer Potential
Research has identified that pyrazole derivatives exhibit promising biological activities, including anticancer, antibacterial, and antifungal properties. These findings highlight the potential of pyrazole-based compounds in developing new therapeutic agents (Vora et al., 2009).
Material Science and Corrosion Inhibition
Corrosion Inhibition
The compound and its derivatives have also been explored as corrosion inhibitors for metals in acidic media. These studies contribute to the development of more effective corrosion protection strategies, emphasizing the compound's utility in industrial applications (Chetouani et al., 2005).
properties
IUPAC Name |
2-(4-methylpyridin-2-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-2-4-11-9(6-7)13-8(10)3-5-12-13/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLPWHGNIJCMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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